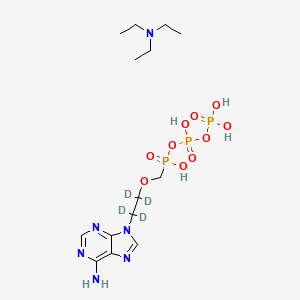

Adefovir-d4 diphosphate (triethylamine)

CAS No.:

Cat. No.: VC16676570

Molecular Formula: C14H29N6O10P3

Molecular Weight: 538.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H29N6O10P3 |

|---|---|

| Molecular Weight | 538.36 g/mol |

| IUPAC Name | [2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |

| Standard InChI | InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |

| Standard InChI Key | CMMZUURGSBCDLQ-PBCJVBLFSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |

| Canonical SMILES | CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |

Introduction

Synthesis and Purification

The synthesis of adefovir-d4 diphosphate involves a multi-step process starting from non-deuterated adefovir:

-

Deuteration: Adefovir undergoes hydrogen-deuterium exchange at the ethoxy group using deuterated solvents (e.g., D2O) and catalysts like palladium on carbon .

-

Phosphorylation: The deuterated intermediate is phosphorylated using POCl3 in a dimethylformamide (DMF) medium, followed by hydrolysis to yield the diphosphate .

-

Salt Formation: The diphosphate is converted to its triethylamine salt by reaction with triethylamine in anhydrous methanol, enhancing solubility for biological assays .

Purification employs high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/ammonium acetate buffer (pH 5.0) . The final product typically achieves >98% purity, verified by liquid chromatography-mass spectrometry (LC-MS) .

Research Applications

Metabolic Pathway Analysis

Adefovir-d4 diphosphate is widely used to study nucleotide metabolism in HBV-infected hepatocytes. Deuterium labeling enables quantification of intracellular phosphorylation rates using LC-MS/MS, revealing insights into drug activation kinetics .

Table 2: Key Research Findings Using Adefovir-d4 Diphosphate

| Study Focus | Methodology | Key Outcome | Source |

|---|---|---|---|

| Phosphorylation Efficiency | LC-MS/MS of hepatocyte lysates | 62% conversion to active metabolite | |

| Drug-Drug Interactions | Co-administration with tenofovir | No significant metabolic interference | |

| Resistance Mutations | HBV polymerase sequencing | rtN236T mutation reduces binding |

Proteomics and Enzyme Kinetics

The compound serves as a substrate for phosphotransferase assays, quantifying enzyme activity in viral replication complexes. Deuterium labeling minimizes background noise in mass spectrometry-based assays .

| Supplier | Purity | Price (per mg) | Lead Time |

|---|---|---|---|

| Chemsky International | >98% | $480 | 2 weeks |

| Energy Chemical | >95% | $310 | 3 weeks |

| BOC Sciences | >99% | $520 | 4 weeks |

Future Directions

Ongoing research explores adefovir-d4 diphosphate’s utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume